Lipophilicity (XLogP3) Comparison: Ortho‑Fluoro vs. Unsubstituted Phenylsulfonyl
The ortho‑fluorine substituent in 1-(2‑fluorobenzenesulfonyl)piperidine modifies lipophilicity relative to the unsubstituted 1‑(phenylsulfonyl)piperidine. The target compound exhibits an XLogP3 of 2 (PubChem computed) [1], whereas the des‑fluoro analog has an XLogP3 of 1.5 [2]. This difference of 0.5 log units translates to approximately a 3‑fold higher theoretical partition coefficient, potentially improving membrane permeability in cell‑based assays. The data are computationally derived and serve as a starting point for experimental characterization.
| Evidence Dimension | Calculated octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | 1‑(Phenylsulfonyl)piperidine: XLogP3 = 1.5 |
| Quantified Difference | Δ XLogP3 = 0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2019.06.18) |
Why This Matters
A higher XLogP3 indicates greater lipophilicity, which may influence passive membrane permeability and compound distribution in cell‑based screening panels.
- [1] PubChem Compound Summary for CID 4479570, 1-(2-Fluorobenzenesulfonyl)piperidine. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 2733808, 1-(Phenylsulfonyl)piperidine. National Center for Biotechnology Information. View Source
